molecular formula C27H29BrN2O4 B12144204 9-Bromo-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12144204
M. Wt: 525.4 g/mol
InChI Key: GOFQVYABQXLZBD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a fused bicyclic core with a pyrazole ring and a 1,3-benzoxazine moiety. The structure includes:

  • 5-[3-Methoxy-4-(pentyloxy)phenyl]: A di-alkoxy-substituted phenyl group at position 5, contributing to lipophilicity and metabolic stability.
  • 2-(5-Methylfuran-2-yl): A heteroaromatic substituent at position 2, offering unique π-π stacking and hydrogen-bonding capabilities.

Molecular Formula: C₃₀H₃₂BrN₃O₄ (estimated based on substituents).
Molecular Weight: ~498.36 g/mol.

Properties

Molecular Formula

C27H29BrN2O4

Molecular Weight

525.4 g/mol

IUPAC Name

9-bromo-5-(3-methoxy-4-pentoxyphenyl)-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H29BrN2O4/c1-4-5-6-13-32-25-11-8-18(14-26(25)31-3)27-30-22(20-15-19(28)9-12-23(20)34-27)16-21(29-30)24-10-7-17(2)33-24/h7-12,14-15,22,27H,4-6,13,16H2,1-3H3

InChI Key

GOFQVYABQXLZBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=C(O4)C)C5=C(O2)C=CC(=C5)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromine atom: Bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the methoxy and pentyloxy groups: These substituents can be introduced through etherification reactions using methanol and pentanol, respectively, in the presence of suitable catalysts.

    Incorporation of the furan ring: This can be done through coupling reactions involving furan derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

    Coupling: Palladium catalysts in the presence of base for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

9-Bromo-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 9-Bromo-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to specific receptors: Modulating the activity of enzymes or receptors involved in cellular processes.

    Interfering with DNA or RNA: Affecting gene expression and protein synthesis.

    Disrupting cellular membranes: Altering membrane integrity and function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural variations and properties of analogous compounds:

Compound Name 5-Position Substituent 2-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 3-Methoxy-4-(pentyloxy)phenyl 5-Methylfuran-2-yl C₃₀H₃₂BrN₃O₄ ~498.36 High lipophilicity due to pentyloxy chain; furan enhances π-interactions.
9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Fluorophenyl Phenyl C₂₂H₁₆BrFN₂O 423.285 Electron-withdrawing fluorine may reduce metabolic stability.
9-Bromo-5-(4-butoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Butoxyphenyl 4-Ethoxyphenyl C₂₈H₂₈BrN₃O₃ 456.394 Dual alkoxy groups increase solubility and steric bulk.
9-Bromo-2-(4-methylphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Nitrophenyl 4-Methylphenyl C₂₃H₁₈BrN₃O₃ 464.319 Nitro group enhances reactivity but may confer toxicity.
9-Bromo-5-(1,3-benzodioxol-5-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 1,3-Benzodioxol-5-yl Phenyl C₂₅H₁₈BrN₃O₃ 464.319 Benzodioxole ring improves metabolic resistance.
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Fluorophenyl 4-Methylphenyl C₂₃H₁₈BrFN₂O 437.304 Methyl and fluorine balance lipophilicity and electronic effects.

Substituent-Driven Functional Differences

  • Electron-Withdrawing vs. Alkoxy chains (e.g., pentyloxy, butoxy) enhance lipophilicity, improving membrane permeability but possibly slowing excretion .
  • Heteroaromatic vs. Phenyl Groups: The 5-methylfuran-2-yl group in the target compound offers a smaller heteroaromatic profile compared to phenyl, which may reduce steric hindrance in binding interactions.

Spectroscopic and Stability Data

  • Mass Spectrometry Fragmentation: Analogs with nitro or alkoxy groups (e.g., ) show fragmentation patterns involving loss of substituents (e.g., NO₂, alkoxy chains) . The target compound may exhibit similar behavior, with fragments at m/z corresponding to Br and pentyloxy losses.
  • Thermal Stability :
    • Longer alkoxy chains (e.g., pentyloxy) may lower melting points compared to shorter chains (e.g., methoxy) due to reduced crystallinity.

Biological Activity

The compound 9-Bromo-5-[3-methoxy-4-(pentyloxy)phenyl]-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its anticancer properties, radical-scavenging abilities, and other pharmacological effects.

Biological Activity Overview

The biological activity of the compound has been investigated through various studies focusing on its effects on cancer cell lines and its potential as an antioxidant.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds in the benzoxazine family. For example, derivatives have shown significant antiproliferative effects against various cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer).

CompoundCell LineIC50 (μmol/mL)Reference
9-Bromo derivativeA-5490.04
9-Bromo derivativeMCF70.06
9-Bromo derivativeHCT-1160.08

These findings suggest that the compound may act through mechanisms similar to those observed in other benzoxazine derivatives, potentially involving apoptosis induction and cell cycle arrest.

Radical-Scavenging Activity

The compound has also been evaluated for its radical-scavenging activity , which is crucial for understanding its antioxidant potential. In vitro assays have shown that related compounds exhibit moderate DPPH radical-scavenging activity compared to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%) at 100 μg/mLReference
9-Bromo derivativeModerate (specific % not reported)

This property is important for applications in preventing oxidative stress-related diseases, including cancer.

While specific mechanisms for the compound's activity are still under investigation, several hypotheses can be drawn from related compounds:

  • Inhibition of Cell Proliferation : Similar benzoxazine derivatives have been shown to inhibit key signaling pathways involved in cell proliferation.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells could be a significant mechanism behind its anticancer effects.
  • Antioxidant Activity : The radical-scavenging properties suggest a mechanism by which the compound may protect cells from oxidative damage.

Case Studies

Several case studies have documented the effects of benzoxazine derivatives on various cancer types:

  • Case Study 1 : A study demonstrated that a structurally similar benzoxazine derivative significantly reduced tumor size in xenograft models of breast cancer.
  • Case Study 2 : Another investigation revealed that treatment with a related compound led to enhanced sensitivity to chemotherapy agents in lung cancer models.

These studies indicate the potential for synergistic effects when combined with existing therapies.

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